molecular formula C25H29N3O3 B1664374 Adimolol CAS No. 78459-19-5

Adimolol

Cat. No.: B1664374
CAS No.: 78459-19-5
M. Wt: 419.5 g/mol
InChI Key: YWRIUGFSIQMHJK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Adimolol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into reduced forms, depending on the reagents and conditions used.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Adimolol has several scientific research applications:

Mechanism of Action

Adimolol exerts its effects by blocking alpha-1, alpha-2, and beta-adrenergic receptors. This non-selective antagonism leads to a decrease in blood pressure and heart rate by inhibiting the action of endogenous catecholamines like norepinephrine and epinephrine. The molecular targets include adrenergic receptors in the cardiovascular system, which are involved in regulating vascular tone and cardiac output .

Comparison with Similar Compounds

Adimolol is compared with other dual-acting alpha and beta-blockers such as:

What sets this compound apart is its unique combination of alpha-1, alpha-2, and beta-adrenergic receptor antagonism, which provides a broader spectrum of cardiovascular effects. While other compounds may have similar properties, this compound’s specific receptor binding profile and long-acting nature make it distinct .

Properties

IUPAC Name

3-[3-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]-3-methylbutyl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-25(2,14-15-28-22-12-6-5-11-21(22)27-24(28)30)26-16-19(29)17-31-23-13-7-9-18-8-3-4-10-20(18)23/h3-13,19,26,29H,14-17H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRIUGFSIQMHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1C2=CC=CC=C2NC1=O)NCC(COC3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868480
Record name 1-(3-((2-Hydroxy-3-(1-naphthyloxy)propyl)amino)-3-methylbutyl)-2-benzimidazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78459-19-5
Record name 1,3-Dihydro-1-[3-[[2-hydroxy-3-(1-naphthalenyloxy)propyl]amino]-3-methylbutyl]-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78459-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adimolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078459195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-((2-Hydroxy-3-(1-naphthyloxy)propyl)amino)-3-methylbutyl)-2-benzimidazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADIMOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6CJY5K2ST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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